molecular formula C8H6INO4 B8789491 3-Iodo-4-methyl-2-nitrobenzoic acid

3-Iodo-4-methyl-2-nitrobenzoic acid

Cat. No.: B8789491
M. Wt: 307.04 g/mol
InChI Key: JJEOBMVZKBUYAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-4-methyl-2-nitrobenzoic acid is a useful research compound. Its molecular formula is C8H6INO4 and its molecular weight is 307.04 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H6INO4

Molecular Weight

307.04 g/mol

IUPAC Name

3-iodo-4-methyl-2-nitrobenzoic acid

InChI

InChI=1S/C8H6INO4/c1-4-2-3-5(8(11)12)7(6(4)9)10(13)14/h2-3H,1H3,(H,11,12)

InChI Key

JJEOBMVZKBUYAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])I

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Amino-4-methyl-2-nitrobenzoic acid (13 g, 66 mmol) was taken up in 50 mL of DMSO and 30% aqueous sulfuric acid (150 mL) was added. The mixture was cooled to 0° C. and sodium nitrite (7 g, 99 mmol) dissolved in 20 mL of water was added slowly. The mixture was stirred for 1 h and potassium iodide (28 g, 166 mmol) dissolved in 50 mL of water was added. The mixture was allowed to stir at RT for 1 h. The mixture was extracted with ethyl acetate and the organic layer washed with an aqueous solution of 2 M sodium sulfite, water and brine. The organic layer was dried with sodium sulfate and concentrated under vacuum to give 3-iodo-4-methyl-2-nitrobenzoic acid (17 g, 84%) as a light brown solid. MS (M+H)+ 308.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
28 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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